molecular formula C17H22BrN5 B6458570 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2549050-43-1

6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6458570
CAS No.: 2549050-43-1
M. Wt: 376.3 g/mol
InChI Key: SDCKZIOQPQUIJI-UHFFFAOYSA-N
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Description

The compound “6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a bromophenyl group, which is a phenyl ring (a six-membered carbon ring) with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and piperazine rings would likely contribute to the rigidity of the molecule, while the bromophenyl group could potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the bromine atom could make the molecule more reactive, as bromine is a good leaving group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the molecule’s density and boiling point .

Future Directions

The potential uses of this compound would depend on its properties and biological activity. If it shows promising activity in preclinical studies, it could be further developed and tested for potential therapeutic applications .

Properties

IUPAC Name

6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-5-3-4-6-15(14)18/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCKZIOQPQUIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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